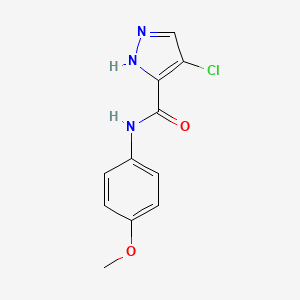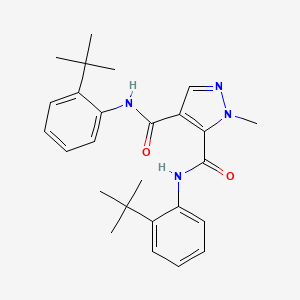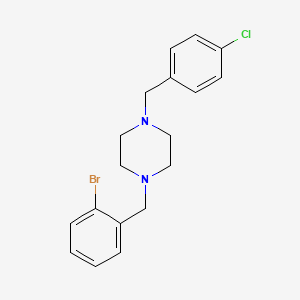
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This compound features a benzyl group substituted with ethoxy and methoxy groups, as well as a phenylpropyl group attached to the piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:
Formation of the benzyl intermediate: The starting material, 3-ethoxy-4-methoxybenzyl chloride, is prepared by reacting 3-ethoxy-4-methoxybenzyl alcohol with thionyl chloride.
Nucleophilic substitution: The benzyl chloride intermediate is then reacted with 1-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl and phenylpropyl groups can be reduced to form corresponding alkanes.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxybenzyl)-4-(3-phenylpropyl)piperazine: Lacks the ethoxy group, which may affect its pharmacological properties.
1-(3-Ethoxybenzyl)-4-(3-phenylpropyl)piperazine: Lacks the methoxy group, which may influence its reactivity and biological activity.
1-(4-Methoxybenzyl)-4-(3-phenylpropyl)piperazine: The position of the methoxy group is different, potentially altering its interactions with molecular targets.
Uniqueness
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both ethoxy and methoxy groups on the benzyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C23H32N2O2 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C23H32N2O2/c1-3-27-23-18-21(11-12-22(23)26-2)19-25-16-14-24(15-17-25)13-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-12,18H,3,7,10,13-17,19H2,1-2H3 |
Clave InChI |
HAMPNXCHFOXLAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-(2,3-dimethylphenyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10888786.png)
![methyl 1-{[(4-{[(E)-(pentafluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10888790.png)
![5-{[3-(Ethoxycarbonyl)-4-(4-fluorophenyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10888794.png)

![4-{5-[(E)-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}imino)methyl]furan-2-yl}benzoic acid](/img/structure/B10888810.png)
![1-(4-fluorophenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10888832.png)
![2-{5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10888833.png)
![N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10888835.png)
![[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate](/img/structure/B10888841.png)

methanone](/img/structure/B10888870.png)
![N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10888872.png)

